molecular formula C8H5ClN2OS B2616034 4-chloro-Thieno[3,2-c]pyridine-7-carboxamide CAS No. 55040-49-8

4-chloro-Thieno[3,2-c]pyridine-7-carboxamide

Cat. No. B2616034
CAS RN: 55040-49-8
M. Wt: 212.65
InChI Key: ATSVIWBDZFVRNQ-UHFFFAOYSA-N
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Description

4-chloro-Thieno[3,2-c]pyridine-7-carboxamide is a chemical compound that falls under the category of heterocyclic compounds . It has a bicyclic structure with a thieno[3,2-c]pyridine core . The compound has a chlorine atom attached to it .


Synthesis Analysis

The synthesis of thieno[3,2-c]pyridine derivatives, including 4-chloro-Thieno[3,2-c]pyridine-7-carboxamide, involves several steps . The process is guided by the availability of synthetic building blocks . The synthesis involves the use of ATP-mimetic kinase inhibitors .


Molecular Structure Analysis

The molecular structure of 4-chloro-Thieno[3,2-c]pyridine-7-carboxamide is characterized by a bicyclic core and the presence of a chlorine atom . The ring nitrogen acts as a hydrogen bond acceptor interacting with a backbone amide NH-group .


Chemical Reactions Analysis

The chemical reactions involving 4-chloro-Thieno[3,2-c]pyridine-7-carboxamide are complex and involve multiple steps . The reactions are guided by the structure of the compound and its interaction with other molecules .

Safety and Hazards

While specific safety and hazards information for 4-chloro-Thieno[3,2-c]pyridine-7-carboxamide is not available, it’s important to handle all chemical compounds with care. Suitable protective clothing should be worn and contact with skin and eyes should be avoided .

Future Directions

The future directions for research on 4-chloro-Thieno[3,2-c]pyridine-7-carboxamide could involve further exploration of its synthesis, chemical reactions, and potential applications . The compound could serve as a starting point for future drug discovery programs .

properties

IUPAC Name

4-chlorothieno[3,2-c]pyridine-7-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H5ClN2OS/c9-7-4-1-2-13-6(4)5(3-11-7)8(10)12/h1-3H,(H2,10,12)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ATSVIWBDZFVRNQ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CSC2=C1C(=NC=C2C(=O)N)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H5ClN2OS
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

212.66 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

4-chloro-Thieno[3,2-c]pyridine-7-carboxamide

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